2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Overview
Description
2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a diphenyl group, a tetrafluoroethoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrafluoroethoxyphenyl intermediate. One common approach is to react 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with an amine under reductive amination conditions to form the corresponding amine derivative. This intermediate is then subjected to acylation with diphenylacetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of oxo derivatives, such as ketones or carboxylic acids.
Reduction: : Formation of reduced amine or alcohol derivatives.
Substitution: : Formation of substituted amides or aromatic compounds.
Scientific Research Applications
2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : Application in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target system.
Comparison with Similar Compounds
2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is unique due to its combination of diphenyl and tetrafluoroethoxy groups. Similar compounds include:
2,2-Diphenylacetamide: : Lacks the tetrafluoroethoxy group, resulting in different chemical properties and reactivity.
4-(1,1,2,2-Tetrafluoroethoxy)aniline: : A simpler compound without the diphenyl group, used as an intermediate in the synthesis of more complex molecules.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Contains a boronic acid derivative, which imparts different reactivity compared to the tetrafluoroethoxy group.
Properties
IUPAC Name |
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4NO2/c23-21(24)22(25,26)29-18-13-11-17(12-14-18)27-20(28)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVVDDZAIFNAPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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